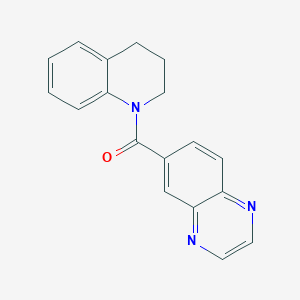
喹喔啉-6-基 1,2,3,4-四氢喹喔啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone” is a chemical compound with the molecular formula C18H15N3O . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been associated with various biological activities and have been used in the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of “Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone” is based on the quinoxaline scaffold, which is a bicyclic compound consisting of fused benzene and pyrazine rings . The nitrogen atom of the quinolin-6-yl moiety forms a hydrogen bond with the backbone amide NH of His283 in the hinge region of the kinase .科学研究应用
a. Anticancer Agents:
- Research suggests that derivatives of this compound possess antiproliferative activity against cancer cells. Their ability to inhibit specific enzymes or pathways makes them potential candidates for cancer therapy .
- The ketone moiety in the structure contributes to anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant for treating inflammatory diseases .
- Quinoxalin-6-yl ketones have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Researchers are exploring their potential as novel antibiotics .
Pharmaceutical Applications
The compound’s versatility extends to pharmaceutical research:
a. Drug Design:- Scientists use “Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone” as a scaffold for designing new drugs. By modifying its substituents, they create analogs with improved pharmacokinetic properties .
- Some derivatives exhibit neuroprotective effects, making them relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Agricultural Chemistry
In agriculture, these compounds find applications:
a. Pesticides:- Researchers explore their potential as eco-friendly pesticides. Their selective action against pests and minimal impact on non-target organisms make them attractive alternatives .
- Some derivatives act as plant growth regulators, influencing seed germination, root development, and flowering .
Material Science
The compound’s unique structure also has implications in material science:
a. Organic Semiconductors:- Quinoxalin-6-yl ketones can serve as building blocks for organic semiconductors. Their π-conjugated systems make them useful in electronic devices .
Conclusion
“Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone” holds immense potential across various scientific domains. Its applications span from medicine to agriculture, offering exciting avenues for further research and development.
Kiran, Payal Rani, Sandhya Chahal, Jayant Sindhu, Sudhir Kumar, Rajender S. Varma, and Rajvir Singh. “Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: recent advances and sanguine future.” New Journal of Chemistry 45, no. 40 (2021): 17049-17067. Link “Recent advances in the direct functionalization of quinoxalin-2(1H)-ones via C–H bond activation.” Organic & Biomolecular Chemistry 17, no. 24 (2019): 5900-5915. Link
未来方向
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, the study and development of quinoxaline derivatives, including “Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone”, may have significant implications for future medicinal chemistry.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(quinoxalin-6-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(14-7-8-15-16(12-14)20-10-9-19-15)21-11-3-5-13-4-1-2-6-17(13)21/h1-2,4,6-10,12H,3,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUWQJNIYZWWSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2367884.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)
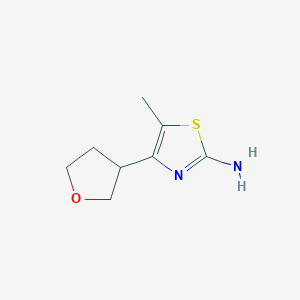
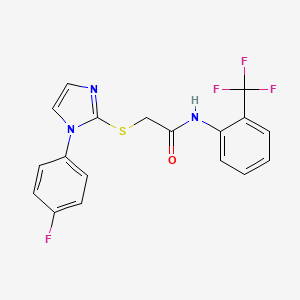
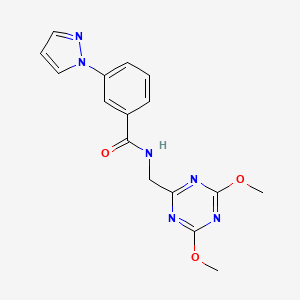
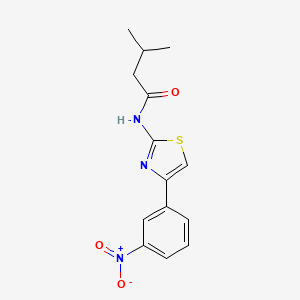
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2367897.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate](/img/structure/B2367899.png)
![methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2367900.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2367901.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2367903.png)
![N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide](/img/structure/B2367907.png)